(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid
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Overview
Description
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: a hydroxyanilino group attached to a propanal backbone and a pyrrolidine carboxylic acid moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” typically involves multi-step organic reactions. The hydroxyanilino group can be introduced through a reaction between aniline derivatives and appropriate aldehydes or ketones under controlled conditions. The pyrrolidine-2-carboxylic acid moiety can be synthesized via cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The aldehyde group in the propanal moiety can be reduced to an alcohol.
Substitution: The aromatic ring in the hydroxyanilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The hydroxyanilino group is known to interact with biological molecules, and the pyrrolidine-2-carboxylic acid moiety can mimic natural amino acids, potentially leading to interesting biological properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The combination of hydroxyanilino and pyrrolidine-2-carboxylic acid groups may result in compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” would depend on its specific interactions with molecular targets. The hydroxyanilino group can form hydrogen bonds and interact with enzymes or receptors, while the pyrrolidine-2-carboxylic acid moiety can participate in ionic interactions and mimic natural substrates.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(N-hydroxyanilino)butanal: Similar structure with a butanal backbone instead of propanal.
(2S)-pyrrolidine-2-carboxylic acid derivatives: Compounds with modifications on the pyrrolidine ring.
Uniqueness
The uniqueness of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” lies in its combination of functional groups and stereochemistry, which may result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
827624-10-2 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2.C5H9NO2/c1-8(7-11)10(12)9-5-3-2-4-6-9;7-5(8)4-2-1-3-6-4/h2-8,12H,1H3;4,6H,1-3H2,(H,7,8)/t8-;4-/m00/s1 |
InChI Key |
JARNSTSESXIFPA-IPIKRLCPSA-N |
Isomeric SMILES |
C[C@@H](C=O)N(C1=CC=CC=C1)O.C1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CC(C=O)N(C1=CC=CC=C1)O.C1CC(NC1)C(=O)O |
Origin of Product |
United States |
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